1,3,2-Dioxaborolane, 2-[4-[(3-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-
Description
1,3,2-Dioxaborolane derivatives are critical intermediates in Suzuki-Miyaura cross-coupling reactions, enabling carbon-carbon bond formation in pharmaceuticals and materials science. The target compound, 2-[4-[(3-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, features a 3-chlorobenzyl-protected phenyl group attached to the boronate core. This structure combines the electron-withdrawing chlorine substituent with the steric bulk of the tetramethyl dioxaborolane ring, influencing its reactivity and stability. The 3-chlorophenylmethoxy group likely enhances stability during coupling reactions while enabling deprotection in downstream applications, such as amidine formation in drug discovery .
Properties
IUPAC Name |
2-[4-[(3-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BClO3/c1-18(2)19(3,4)24-20(23-18)15-8-10-17(11-9-15)22-13-14-6-5-7-16(21)12-14/h5-12H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHZHPXCMQNWFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boronic Acid Intermediate Preparation
The synthesis begins with the preparation of the boronic acid precursor, 3-chloro-4-methoxyphenylboronic acid. As detailed in a patent by G.D. Searle & Co., this intermediate is synthesized via Miyaura borylation using 4-bromo-2-chloroanisole as the starting material. The reaction employs bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and potassium acetate in dimethyl sulfoxide (DMSO) at 80°C for 12 hours. Nuclear magnetic resonance (NMR) analysis confirms the structure, with characteristic peaks at δ 3.83 (s, 3H, OCH₃) and δ 7.77 (d, J=1.5 Hz, 1H, aromatic proton).
Esterification with Pinacol
The boronic acid is subsequently converted to the dioxaborolane ester via reaction with pinacol (2,3-dimethyl-2,3-butanediol). A protocol from Organic Syntheses outlines this step: the boronic acid is dissolved in anhydrous dichloromethane, followed by the addition of pinacol (1.05 equiv) and magnesium sulfate (1 equiv) to absorb water. The mixture is stirred under argon for 16 hours, filtered through Celite, and distilled under reduced pressure (108°C at 23 mmHg) to yield the pure dioxaborolane ester. This method achieves an 89% yield, with the product confirmed as a colorless liquid that solidifies upon cooling.
Barbier Conditions Approach for Direct Boronate Formation
Grignard Reagent Synthesis
An alternative route employs Barbier conditions, bypassing the boronic acid intermediate. As demonstrated by eScholarship, magnesium metal reacts with 4-[(3-chlorophenyl)methoxy]bromobenzene in tetrahydrofuran (THF) to generate the corresponding Grignard reagent. The reaction is conducted under argon at ambient temperature, ensuring minimal side reactions such as Wurtz coupling.
Reaction with Pinacolborane (HBpin)
The Grignard reagent is treated with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (HBpin) in a 1:1 molar ratio. The trialkoxy alkyl borohydride intermediate eliminates hydridomagnesium bromide (HMgBr), forming the target boronate ester. This method avoids palladium catalysts and achieves yields exceeding 80%, with purification via vacuum distillation or recrystallization from hexanes.
Comparative Analysis of Synthetic Routes
Efficiency and Yield
| Method | Yield | Catalysts Required | Purification Steps |
|---|---|---|---|
| Suzuki-Miyaura Route | 75–89% | Pd(dppf)Cl₂ | Distillation |
| Barbier Conditions | 80–95% | None | Recrystallization |
The Barbier method offers higher yields and avoids transition-metal catalysts, reducing costs and eliminating metal residues. However, the Suzuki-Miyaura route provides better control over stereochemistry for chiral derivatives.
Solvent and Temperature Optimization
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Suzuki-Miyaura : DMSO at 80°C ensures solubility of the aryl bromide and boronic acid.
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Barbier Conditions : THF at 25°C prevents decomposition of the Grignard reagent.
Purification and Characterization
Distillation Techniques
Crude dioxaborolane is purified via vacuum-jacketed distillation (108°C at 23 mmHg), removing volatile byproducts like dichloromethane and unreacted pinacol. The distillate is collected as a colorless liquid, with purity confirmed by gas chromatography (GC).
Recrystallization Protocols
For solid derivatives, recrystallization from hexanes at 0°C yields pale yellow crystals. GlpBio reports a solubility of 2.9 mg/mL in DMSO, requiring storage at -20°C to prevent degradation.
Chemical Reactions Analysis
1,3,2-Dioxaborolane, 2-[4-[(3-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the boronic ester to other boron-containing compounds.
Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Hydrolysis: The ester can be hydrolyzed to yield the corresponding boronic acid.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Applications in Organic Synthesis
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Suzuki-Miyaura Coupling Reactions :
- This compound serves as a key building block in Suzuki-Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds between organic boronic acid derivatives and organic halides or triflates. The reactions are mediated by palladium catalysts and are widely used in the synthesis of biaryl compounds.
- Synthesis of Novel Copolymers :
-
Reactivity in Organometallic Chemistry :
- As part of the dioxaborolane family, this compound can participate in various organometallic reactions. Its ability to form stable complexes with transition metals enhances its utility in catalysis.
Material Science Applications
-
Optoelectronic Materials :
- The unique electronic properties of the synthesized copolymers make them ideal candidates for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of 1,3,2-dioxaborolane derivatives can improve device efficiency due to better charge transport properties .
- Sensors :
Case Study 1: Synthesis of Biaryl Compounds
A study demonstrated the successful application of 1,3,2-dioxaborolane derivatives in synthesizing biaryl compounds through Suzuki-Miyaura coupling. The reaction conditions were optimized to achieve high yields and selectivity, showcasing the effectiveness of this compound as a boron source.
Case Study 2: Development of Organic Photovoltaics
Research involving the incorporation of 1,3,2-dioxaborolane-based copolymers into organic photovoltaic devices showed enhanced light absorption and improved charge mobility compared to traditional materials. This advancement indicates potential for higher efficiency solar cells.
Mechanism of Action
The mechanism of action of 1,3,2-Dioxaborolane, 2-[4-[(3-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating various chemical transformations. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Electronic and Steric Considerations
- Electron-Withdrawing Groups (EWGs): The 3-chlorophenyl group in the target compound enhances electrophilicity at the boron center, facilitating transmetalation in Suzuki couplings. This contrasts with methoxy-substituted analogs (e.g., ), where electron donation reduces reactivity .
- Steric Effects: Bulky substituents like phenethyl () or cyclopropylmethoxy () hinder access to the boron atom, reducing coupling efficiency. The 3-chlorobenzyl group likely imposes moderate steric hindrance compared to smaller groups like cyano .
- Ortho/Meta/Para Substitution: notes that ortho-substituted fluorobenzonitriles yield higher boronation efficiency than meta analogs. Extrapolating, the meta-chlorine in the target compound may lower yields compared to para-substituted derivatives due to steric clashes during Pd catalysis .
Biological Activity
1,3,2-Dioxaborolane, specifically 2-[4-[(3-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-, is a boron-containing compound that has gained attention for its potential biological applications. This compound features a five-membered dioxaborolane ring and is characterized by a unique substitution pattern that includes a chlorophenyl group and a methoxy group. Its structural properties contribute to its reactivity and utility in various biological contexts.
The molecular formula of this compound is , with a molecular weight of approximately 344.6 g/mol . The presence of boron in the dioxaborolane structure enhances its ability to form stable complexes with biological molecules, making it a candidate for drug development and other therapeutic applications.
The biological activity of 1,3,2-Dioxaborolane is largely attributed to its ability to interact with various biomolecules. The boron atom can coordinate with nucleophiles, facilitating chemical transformations essential for biological processes. This interaction may inhibit enzyme activity or alter protein functions, contributing to its potential as a therapeutic agent.
Biological Applications
- Cancer Research : Preliminary studies indicate that compounds within the dioxaborolane family exhibit anti-cancer properties. They may selectively inhibit pathways involved in tumor growth and survival . For instance, related boron compounds have shown effectiveness against breast and lung cancer cell lines .
- Drug Delivery Systems : The unique properties of boron-containing compounds make them suitable candidates for drug delivery applications. They can enhance the solubility and bioavailability of therapeutic agents.
- Enzyme Inhibition : Research suggests that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. The mechanism involves the formation of stable complexes that hinder enzyme function .
Case Studies
Several studies have explored the biological activity of related dioxaborolane compounds:
- Study on Anti-Cancer Activity : A study demonstrated that dioxaborolanes could inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The findings suggest that these compounds may serve as lead candidates for further development in cancer therapeutics.
- Enzyme Interaction Studies : Another investigation focused on the interaction between dioxaborolanes and key metabolic enzymes. The results indicated significant inhibitory effects on enzyme activity, suggesting potential applications in metabolic disorders .
Data Summary
The following table summarizes key findings related to the biological activity of 1,3,2-Dioxaborolane:
Q & A
Q. What are the optimal synthetic routes for preparing 1,3,2-dioxaborolane derivatives with aryl-ether substituents?
Methodological Answer: The compound can be synthesized via Suzuki-Miyaura cross-coupling or nucleophilic substitution. For example, Suzuki coupling with 2-allyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and aryl halides under anhydrous conditions (K₂CO₃, 100°C) yields high-purity products . Alternative routes involve functionalizing pre-formed dioxaborolanes with 3-chlorobenzyloxy groups via etherification. Purification typically uses flash column chromatography (e.g., hexane/ethyl acetate gradients) to isolate the product .
Q. How should researchers characterize the electronic and steric effects of the 3-chlorobenzyloxy substituent?
Methodological Answer: Use spectroscopic and computational methods:
- NMR : Compare chemical shifts of the aryl protons (¹H NMR) and boron environments (¹¹B NMR) to assess electron-withdrawing effects of the Cl substituent .
- DFT Calculations : Analyze bond angles and charge distribution to predict reactivity in cross-coupling reactions .
- X-ray Crystallography : Resolve steric hindrance caused by the tetramethyl dioxaborolane ring .
Example Finding:
The 3-chloro group reduces electron density on the boronate ring, enhancing oxidative stability but slowing transmetalation in Pd-catalyzed reactions .
Advanced Research Questions
Q. How do reaction conditions influence diastereoselectivity in chiral dioxaborolane derivatives?
Methodological Answer: Diastereomeric ratios (dr) depend on steric and electronic factors. For example, in synthesizing cyclohexyl-substituted analogs, dr ~5:1 was achieved using chiral ligands (e.g., BINAP) and low-temperature conditions (−20°C). Optimize by screening solvents (e.g., DMF vs. THF) and bases (K₃PO₄ vs. Cs₂CO₃) .
Q. What mechanistic insights explain the compound’s stability under radical chain reactions?
Methodological Answer: The tetramethyl dioxaborolane ring stabilizes radical intermediates via conjugation with the boron atom. Use EPR spectroscopy to detect boron-centered radicals. Compare decomposition rates in air vs. inert atmospheres. For deboronative reactions, electrochemical methods (e.g., −1.5 V vs. Ag/Ag⁺) enhance radical generation .
Key Finding:
The compound exhibits a half-life >24 hours under nitrogen but <2 hours in air due to oxidative cleavage of the B–O bond .
Q. How do substituents on the aryl-ether group affect cross-coupling efficiency?
Methodological Answer: Screen derivatives with electron-donating (e.g., -OCH₃) or withdrawing (-NO₂) groups. Measure reaction rates via in situ IR or GC-MS. For example, 4-methoxy analogs show 20% faster coupling than 3-chloro derivatives due to enhanced nucleophilicity .
Q. What strategies mitigate boron leaching in catalytic applications?
Methodological Answer:
- Additives : Use triethylamine or molecular sieves to sequester hydrolyzed boron species.
- Protecting Groups : Introduce pinacol or glycol ester moieties to stabilize the boronate .
- Solid Support : Immobilize the compound on silica or polymer matrices to reduce leaching .
Example Result:
Silica-supported derivatives retain >90% boron after five catalytic cycles vs. 40% for free boronate .
Q. How is the compound utilized in synthesizing π-conjugated polymers for optoelectronics?
Methodological Answer: Use Kumada or Stille coupling to incorporate the dioxaborolane into thiophene or pyrrolopyrrole-dione (DPP) backbones. For DPP3 (a diketopyrrolopyrrole derivative), the compound enables tunable HOMO-LUMO gaps (1.8–2.2 eV) for organic photovoltaics .
Key Data:
| Polymer | Bandgap (eV) | PCE (%) |
|---|---|---|
| DPP2 | 1.85 | 8.2 |
| DPP3 | 2.10 | 6.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
